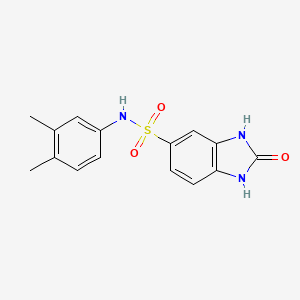
Methyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiazole-5-carboxylate is an organic compound with a multifaceted structure that places it at the intersection of medicinal chemistry, synthetic biology, and material sciences. The compound's structural complexity and the presence of multiple reactive sites make it a molecule of significant interest for various research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Preparation of Methyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiazole-5-carboxylate generally involves a multi-step synthetic process:
Formation of Tetrahydrofuran-3-yl Intermediate: : Starting with tetrahydrofuran, this intermediate is formed through a series of reactions including oxidation and esterification.
Synthesis of Nicotinamido Intermediate:
Thiazole Ring Formation: : The thiazole ring is introduced through a cyclization reaction involving the nicotinamide intermediate.
Final Esterification: : The final step involves esterification, incorporating the thiazole ring into the final structure of this compound.
Industrial Production Methods
Industrial production often scales up these reactions using continuous flow chemistry to improve yields and reduce reaction times. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the tetrahydrofuran ring.
Reduction: : It can be reduced to modify the nicotinamide group or other parts of the molecule.
Substitution: : Substitution reactions can occur at various reactive sites, particularly on the thiazole and nicotinamido groups.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, H2O2.
Reducing Agents: : NaBH4, LiAlH4.
Catalysts: : Pd/C for hydrogenation, acid or base catalysts for esterification.
Major Products
Oxidation Products: : Introduction of hydroxyl groups or formation of carbonyl compounds.
Reduction Products: : Alcohols or amines, depending on the site of reduction.
Substitution Products: : Modified derivatives with new functional groups replacing existing ones.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : Used as a ligand in catalysis for asymmetric synthesis.
Material Science: : Incorporated into polymers to alter their properties.
Biology
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes involved in metabolic pathways.
Protein Interaction Studies: : Used to study interactions between small molecules and proteins.
Medicine
Drug Design: : Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Anti-inflammatory Agents: : Explored for its anti-inflammatory properties.
Industry
Agriculture: : Used in the formulation of certain agrochemicals.
Cosmetics: : Incorporated into formulations for its potential skin-beneficial properties.
Wirkmechanismus
The compound exerts its effects primarily through:
Molecular Interactions: : Binds to specific proteins or enzymes, altering their activity.
Pathways Involved: : Interacts with metabolic pathways, particularly those involving redox reactions and enzymatic modifications.
Vergleich Mit ähnlichen Verbindungen
Compared to other nicotinamido-thiazole derivatives, Methyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiazole-5-carboxylate stands out due to its unique tetrahydrofuran moiety, which imparts distinct chemical and biological properties.
Similar Compounds
Nicotinamide: : Shares the nicotinamide core but lacks the thiazole and tetrahydrofuran groups.
Thiazole-5-carboxylates: : Similar in structure but without the nicotinamido and tetrahydrofuran groups.
Tetrahydrofuran-containing Compounds: : Lack the nicotinamide and thiazole functionalities.
Overall, this compound's unique structural features and reactive sites make it an exciting candidate for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
methyl 2-[[2-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-21-14(20)11-7-17-15(24-11)18-12(19)10-3-2-5-16-13(10)23-9-4-6-22-8-9/h2-3,5,7,9H,4,6,8H2,1H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWKWRNBYICMBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)NC(=O)C2=C(N=CC=C2)OC3CCOC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide](/img/structure/B2405895.png)

![ethyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2405899.png)
![N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2405900.png)
![N-[2-(6-Methoxy-3-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2405903.png)
![4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2405904.png)
![1-[(2-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B2405907.png)


![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2405912.png)

![1-(4-fluorophenyl)-4-methoxy-6-oxo-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2405914.png)
